Atovaquone-D4

Descripción general

Descripción

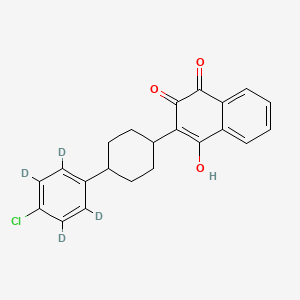

Atovaquone-D4 is a deuterium-labeled version of Atovaquone . Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone, that has antimicrobial and antipneumocystis activity . It is used as an antimicrobial indicated for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and for the prevention and treatment of Plasmodium falciparum malaria .

Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance its therapeutic efficacy . The prodrug overcomes the challenges associated with the poor solubility of Atovaquone, thus contributing to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been explained with supportive experimental and spectral results .Molecular Structure Analysis

Atovaquone closely resembles the structure of ubiquinone . The X-ray structure of mitochondrial cytochrome bc1 from Saccharomyces cerevisiae with atovaquone bound in the catalytic Qo site has been described . A polarized H-bond to His181 of the Rieske protein in cytochrome bc1 traps the ionized hydroxyl group of the drug .Chemical Reactions Analysis

Atovaquone’s inhibitory effect is comparable to ubiquinone, and it can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .Physical And Chemical Properties Analysis

Atovaquone is a highly lipophilic drug . Its extreme lipophilic nature makes it display very low water solubility .Aplicaciones Científicas De Investigación

Atovaquone's Molecular Interaction with Parasites and Pathogenic Fungi

Atovaquone, a hydroxynaphthoquinone, is primarily used to treat malaria caused by Plasmodium falciparum, Pneumocystis jirovecii pneumonia, and Toxoplasma gondii toxoplasmosis. Its efficacy is linked to its ability to inhibit parasite and fungal respiration by binding to the cytochrome bc1 complex. Recent studies have focused on understanding the molecular basis of atovaquone resistance due to mutations in the cytochrome b gene, especially in cases of malaria and Pneumocystis pneumonia. The yeast and bovine bc1 complexes have been used as surrogates to model atovaquone's molecular interaction with human and resistant pathogen enzymes (Kessl et al., 2007).

Atovaquone in Cancer Research

Atovaquone has been identified as having anti-cancer activity, particularly against Cancer Stem-like Cells (CSCs). It inhibits oxygen consumption and induces oxidative stress in MCF7 breast cancer cells, also affecting the propagation of CSCs. This suggests that atovaquone's role extends beyond its traditional use in treating infections, offering potential as an anticancer therapy (Fiorillo et al., 2016).

Investigating Atovaquone Binding to Cytochrome bc1 Complex

Further research on atovaquone has explored its interaction with the bc1 complex isolated from Saccharomyces cerevisiae. This study aids in understanding how atovaquone inhibits the bc1 complex, with implications for drug design and resistance management. The research highlights differential inhibition of fungal versus mammalian enzymes by atovaquone, providing insights into its molecular binding and resistance mechanisms (Kessl et al., 2003).

Atovaquone's Antimalarial Pharmacology

Atovaquone's role in malaria treatment has been extensively studied, with a focus on its pharmacology and therapeutics. It's used in combination with proguanil for treating and preventing malaria. Understanding its mechanism of action and resistance patterns is crucial for its continued effectiveness in malaria management (Nixon et al., 2013).

Atovaquone as a STAT3 Inhibitor and Anticancer Agent

Atovaquone's potential as a STAT3 inhibitor has been explored, highlighting its ability to inhibit STAT3 phosphorylation and affect the viability of STAT3-dependent hematological cancer cells. This expands its application beyond infectious diseases, indicating its role in cancer therapy (Xiang et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CCC(CC2)C3=C(C4=CC=CC=C4C(=O)C3=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the purity of Atovaquone-D4 critical in bioanalytical methods?

A: The purity of internal standards like this compound is crucial for accurate and reliable results in bioanalytical methods, particularly in liquid chromatography/tandem mass spectrometry (LC/MS/MS). [] Impurities, even in small amounts, can interfere with the analysis and compromise the method's validity.

Q2: What specific issue was encountered with this compound in the research, and how did it impact the bioanalytical method?

A: The research revealed a significant presence of Atovaquone-D5 to Atovaquone-D8 in the this compound reference standard. [] This contamination directly impacted the method validation process, as the isotopic purity of the this compound was considerably lower than stated on the certificate of analysis. This discrepancy necessitates recertification of the this compound to ensure accurate quantification in the bioanalytical assay.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)

![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)